molecular formula C15H16NO4 B2499506 5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid CAS No. 150543-37-6

5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid

Cat. No.: B2499506
CAS No.: 150543-37-6
M. Wt: 274.297
InChI Key: ATCSVGGHJWQTPC-UHFFFAOYSA-M
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Description

5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique chemical properties and potential applications in various scientific fields, including medicinal chemistry and materials science. The spirocyclic framework imparts rigidity and three-dimensionality, which can be advantageous in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed via a cyclization reaction. For instance, a suitable precursor such as a 1,3-diketone can undergo cyclization with an amine to form the spirocyclic structure.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) protecting group can be introduced using benzyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In chemistry, 5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure is particularly valuable in the design of new materials with unique properties.

Biology

In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. Its rigidity and three-dimensionality can influence how it interacts with biological targets, making it a useful tool in drug discovery.

Medicine

In medicinal chemistry, the compound’s unique structure can be exploited to develop new pharmaceuticals. The spirocyclic core can enhance the binding affinity and selectivity of drug candidates, potentially leading to more effective treatments with fewer side effects.

Industry

In industry, this compound can be used in the development of new materials, such as polymers with enhanced mechanical properties or stability.

Mechanism of Action

The mechanism of action of 5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid depends on its specific application. In drug discovery, for example, the compound may interact with specific molecular targets such as enzymes or receptors. The spirocyclic structure can enhance binding interactions through increased rigidity and spatial orientation, potentially leading to higher potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-azaspiro[2.4]heptane-1-carboxylic acid: Lacks the benzyloxycarbonyl group, which can affect its reactivity and applications.

    5-azaspiro[2.4]heptane-1-carboxylic acid:

    5-((Methoxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid: Substitution of the benzyloxy group with a methoxy group, which can influence its reactivity and interactions.

Uniqueness

The presence of the benzyloxycarbonyl group in 5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid imparts unique chemical properties, such as increased stability and potential for specific interactions in biological systems. This makes it a valuable compound for various applications, particularly in drug discovery and materials science.

Properties

IUPAC Name

5-phenylmethoxycarbonyl-5-azaspiro[2.4]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c17-13(18)12-8-15(12)6-7-16(10-15)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCSVGGHJWQTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC2C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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